B1574596 CGX1321

CGX1321

カタログ番号 B1574596
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGX1321 is a porcupine inhibitor. CGX1321 specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, CGX1321 may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.

科学的研究の応用

Cardiac Regeneration after Myocardial Infarction

CGX1321, identified as a novel porcupine inhibitor, has been shown to significantly impact cardiac regeneration following myocardial infarction (MI). This compound inhibits both canonical and non-canonical Wnt signaling pathways, improving cardiac function, reducing myocardial infarct size, and limiting fibrosis in post-MI hearts. Notably, CGX1321 promotes cardiomyocyte proliferation, which is essential for cardiac regeneration, by stimulating cell cycle regulating genes in a Hippo/YAP-independent pathway (Yang et al., 2017).

Attenuation of Cardiac Hypertrophy

In another study, CGX1321 demonstrated a significant anti-hypertrophic effect on cardiac hypertrophy. The research indicated that CGX1321 improves cardiac function and survival post transverse aortic constriction (TAC) injury, a common method to induce cardiac hypertrophy in mice. The compound effectively reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC, highlighting its inhibitory impact on both canonical and non-canonical WNT pathways (Jiang et al., 2018).

Tumor Therapy and Drug Delivery

CGX1321 has also been explored in the context of cancer therapy. A study investigated the encapsulation of CGX1321 in liposomes for targeted drug delivery to solid tumors. This formulation was shown to specifically interfere with aberrant Wnt signaling in tumor tissues, effectively impacting cancer stem cells (CSCs) while minimizing cytotoxicity to other cells. The study underscores the potential of CGX1321 in precision medicine for treating malignant cancers prone to rapid progression (Li et al., 2019).

Wnt/β-Catenin Pathway and Immune Evasion in Ovarian Cancer

Research on the Wnt/β-catenin pathway in epithelial ovarian cancer (EOC) has indicated a correlation with immune evasion. CGX1321, as a PORCN inhibitor, was hypothesized to decrease Wnt signaling and reduce immune evasion, thereby altering the tumor microenvironment. This would potentially lead to increased survival and decreased tumor burden. The study highlighted the role of CGX1321 in potentially creating a "hot" tumor microenvironment conducive to more effective immune responses against cancer (Goldsberry et al., 2020).

特性

製品名

CGX1321

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CGX1321;  CGX-1321;  CGX 1321; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。